
3,7-Dimethyloct-6-en-2-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-6-en-2-yl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from 3,7-dimethyloct-6-en-2-ol and formic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-2-yl formate can be synthesized through the esterification of 3,7-dimethyloct-6-en-2-ol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3,7-dimethyloct-6-en-2-ol with formic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-6-en-2-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the formate group.
Major Products Formed
Oxidation: 3,7-Dimethyloct-6-enoic acid.
Reduction: 3,7-Dimethyloct-6-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyloct-6-en-2-yl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-en-2-yl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Citronellyl formate: Similar in structure but differs in the position of the double bond.
Geranyl formate: Another formate ester with a similar fragrance profile.
Neryl formate: Similar in structure but with a different stereochemistry.
Uniqueness
3,7-Dimethyloct-6-en-2-yl formate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pleasant fragrance and versatility in chemical reactions make it a valuable compound in various applications.
Properties
CAS No. |
97890-12-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-2-yl formate |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)11(4)13-8-12/h6,8,10-11H,5,7H2,1-4H3 |
InChI Key |
VWNRYHUWZXJWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(C)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


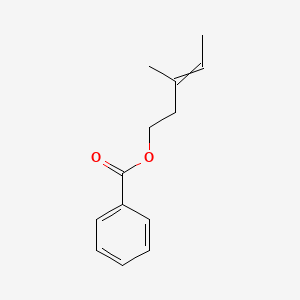
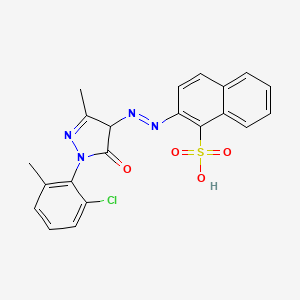
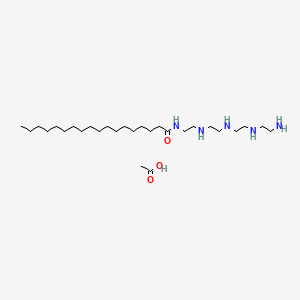

![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
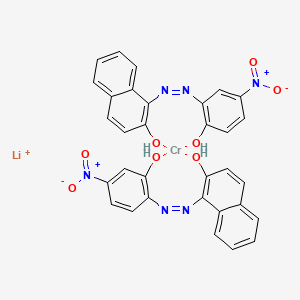
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
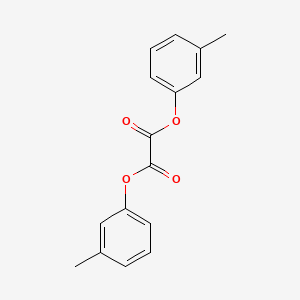
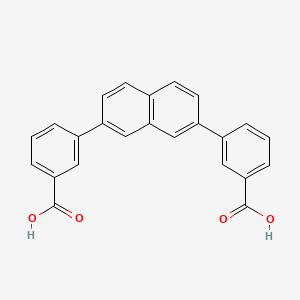
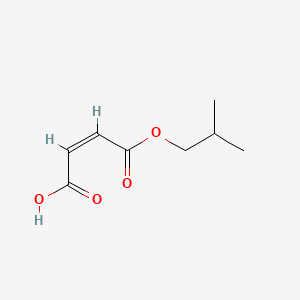
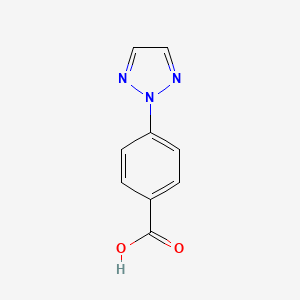
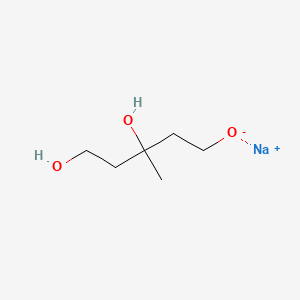
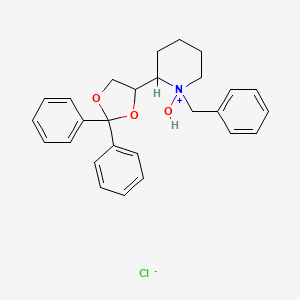
![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
